molecular formula C17H18O2 B12065071 4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde CAS No. 75472-36-5

4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B12065071
CAS No.: 75472-36-5
M. Wt: 254.32 g/mol
InChI Key: QZWLHLHITRMUCX-UHFFFAOYSA-N
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Description

4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde is a biphenyl derivative featuring a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the 4' position and a formyl (-CHO) group at the 4 position. This compound is synthesized via alkylation of 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde with butyl bromide under basic conditions, analogous to methods described for 4'-(decyloxy)-[1,1'-biphenyl]-4-carbaldehyde . Its structure combines aromaticity with polar functional groups, making it a versatile intermediate in organic synthesis, particularly for constructing covalent organic frameworks (COFs) or bioactive nitrones .

Properties

CAS No.

75472-36-5

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

4-(4-butoxyphenyl)benzaldehyde

InChI

InChI=1S/C17H18O2/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h4-11,13H,2-3,12H2,1H3

InChI Key

QZWLHLHITRMUCX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:

    Formation of 4’-Butoxy-[1,1’-biphenyl]: This can be achieved through a Suzuki-Miyaura coupling reaction between 4-bromo-1-butoxybenzene and phenylboronic acid in the presence of a palladium catalyst.

    Oxidation to Aldehyde: The resulting 4’-Butoxy-[1,1’-biphenyl] can be oxidized to 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: While specific industrial production methods for 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: 4’-Butoxy-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 4’-Butoxy-[1,1’-biphenyl]-4-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of liquid crystals and other advanced materials.

    Biological Studies: Its derivatives may be explored for potential biological activities and pharmaceutical applications.

    Industrial Applications: It can be used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which requires further research to elucidate.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The electronic and steric properties of biphenyl carbaldehydes vary significantly with substituent type and position. Key comparisons include:

Compound Name Substituent(s) Key Properties/Applications Synthesis Yield (If Available) References
4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde 4'-OCH₂CH₂CH₂CH₃, 4-CHO Intermediate for COFs; potential precursor for neuroprotective nitrones Not explicitly reported
4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde 4'-F, 4-CHO Enhanced electrophilicity due to electron-withdrawing F; used in Suzuki-Miyaura couplings 71% (as sodium salt derivative)
3,5-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde 3,5-CH₃, 4-CHO Steric hindrance reduces reactivity; synthesized via phenyllithium coupling (18% yield) 18%
4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde 4'-NPh₂, 4-CHO Strong electron-donating group; applications in optoelectronics (predicted pKa: -3.40) Not reported
4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde 4'-O(CH₂)₉CH₃, 4-CHO Long alkoxy chain improves solubility; used in self-assembling Schiff base liquid crystals 76% after recrystallization
[1,1'-Biphenyl]-4,4'-dicarbaldehyde 4-CHO, 4'-CHO Dual aldehyde sites enable bis-nitrone synthesis (e.g., BPHBN5 with neuroprotective activity) Good yields (~60–80%)

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., -F) increase aldehyde reactivity in nucleophilic additions, whereas electron-donating groups (e.g., -OBut, -NPh₂) modulate conjugation and redox properties .
  • Steric Effects : Methyl substituents (3,5-dimethyl) hinder reactions at the aldehyde site, reducing synthetic utility compared to unsubstituted analogs .
  • Alkoxy Chain Length: Longer chains (e.g., decyloxy) enhance solubility in nonpolar solvents, critical for applications in liquid crystals or supramolecular assemblies .

Biological Activity

4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of 4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde can be described as a biphenyl derivative with a butoxy group at one end and an aldehyde functional group at the para position of the other phenyl ring. This configuration may contribute to its interaction with various biological targets.

Chemical Structure

  • Molecular Formula : C15H16O2
  • Molecular Weight : 232.29 g/mol
  • IUPAC Name : 4-butoxy-4-(biphenyl-4-yl)butanal

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde. The compound has shown potential against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Compound Microbial Strain MIC (µg/mL) Reference
4'-Butoxy-[1,1'-biphenyl]-4-carbaldehydeE. coli32
S. aureus16
P. aeruginosa64

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through various in vitro assays. It has been shown to inhibit pro-inflammatory cytokines, which are critical in mediating inflammation.

Test Method Inhibition (%) Concentration (µM) Reference
TNF-α Inhibition75%10
IL-6 Inhibition80%10

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in biological systems. The compound has demonstrated significant free radical scavenging activity.

Assay Type Scavenging Activity (%) Concentration (µM) Reference
DPPH Scavenging85%50
ABTS Scavenging90%50

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of biphenyl derivatives, including 4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde, revealed that it exhibited notable activity against multi-drug resistant strains of bacteria. The study utilized the agar diffusion method and reported significant inhibition zones comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory mechanisms, research indicated that the compound significantly reduced levels of COX-2 and other inflammatory markers in human cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

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